![molecular formula C20H30N2O3 B5292007 (3S,4S)-1-[(2-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5292007.png)
(3S,4S)-1-[(2-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
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Overview
Description
(3S,4S)-1-[(2-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a morpholine ring and a cyclopentyloxyphenyl group, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(2-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, which facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[(2-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(3S,4S)-1-[(2-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[(2-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycosides: Natural sweeteners with a similar structural complexity.
Ringer’s lactate solution: A mixture of electrolytes used in medical applications.
Uniqueness
(3S,4S)-1-[(2-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3S,4S)-1-[(2-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c23-19-15-21(14-18(19)22-9-11-24-12-10-22)13-16-5-1-4-8-20(16)25-17-6-2-3-7-17/h1,4-5,8,17-19,23H,2-3,6-7,9-15H2/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVXHXJYCQEOMP-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2CN3CC(C(C3)O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=CC=CC=C2CN3C[C@@H]([C@H](C3)O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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